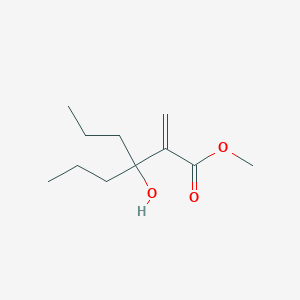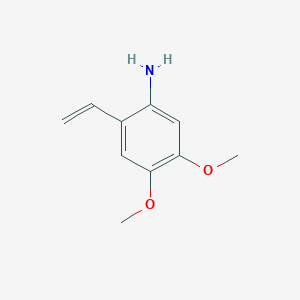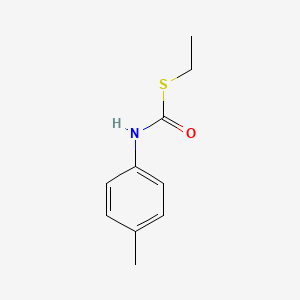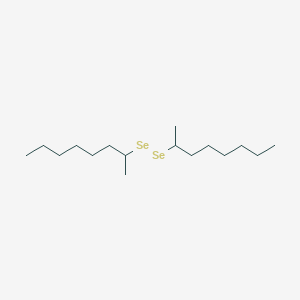
Azepane;propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane;propanoyl chloride is a compound that consists of azepane, a seven-membered heterocyclic amine, and propanoyl chloride, an acyl chloride. Azepane is known for its applications in synthetic chemistry and medicinal chemistry, while propanoyl chloride is a reactive acylating agent used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azepane Synthesis: Azepane can be synthesized through the partial hydrogenolysis of hexamethylene diamine. This process involves the reduction of hexamethylene diamine to form azepane.
Propanoyl Chloride Synthesis: Propanoyl chloride can be prepared by reacting propanoic acid with thionyl chloride, phosphorus (V) chloride, or phosphorus (III) chloride. The reaction with thionyl chloride is as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Propanoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or water.
Friedel-Crafts Acylation: Propanoyl chloride reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form acylated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and water. Conditions typically involve room temperature or mild heating.
Friedel-Crafts Acylation: Reagents include aromatic compounds and aluminum chloride. Conditions involve anhydrous environments and moderate temperatures.
Major Products
Amides: Formed from the reaction of propanoyl chloride with amines.
Esters: Formed from the reaction of propanoyl chloride with alcohols.
Acylated Aromatics: Formed from the Friedel-Crafts acylation reaction.
Applications De Recherche Scientifique
Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .
Mécanisme D'action
The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Hexamethyleneimine: A six-membered cyclic amine.
Propanoyl Bromide: Similar to propanoyl chloride but with a bromine atom instead of chlorine.
Uniqueness
Azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered rings like piperidine . Propanoyl chloride is unique in its reactivity and ability to introduce the propanoyl group into various molecules, making it a valuable reagent in organic synthesis .
Propriétés
| 116024-21-6 | |
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
azepane;propanoyl chloride |
InChI |
InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3 |
Clé InChI |
IFNFFWODPPUDMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)Cl.C1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)



